2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-indol-1-yl-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C18H15N3O/c22-18(12-21-10-8-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)7-9-19-16/h1-11,19H,12H2,(H,20,22) |
InChI Key |
JPVNNWYGENCUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reagent Mixing :
-
Reaction Workup :
Intermediate Characterization:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClN₂O |
| Yield | 78–82% |
| Melting Point | 142–145°C |
| Key IR Peaks (cm⁻¹) | 3280 (N–H), 1665 (C=O) |
Final Step:
The intermediate undergoes N-alkylation with 1H-indole in dimethyl sulfoxide (DMSO) using potassium hydroxide as a base.
Nucleophilic Substitution with Potassium Hydroxide
This method optimizes the coupling of pre-synthesized 2-chloroacetamide with indole derivatives.
Protocol:
-
Base Activation :
-
Coupling Reaction :
-
Purification :
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Maximizes anion stability |
| Temperature | 60°C | Balances rate vs. degradation |
| Reaction Time | 5 hours | 95% conversion |
Multi-Step Functionalization via Fischer Indole Synthesis
For scalable production, Fischer indole synthesis constructs the indole core before acetamide functionalization.
Step 1: Indole Core Synthesis
-
Phenylhydrazine and cyclohexanone react under acidic conditions (HCl/EtOH) to form 1H-indole .
-
Yield: 89% after distillation.
Step 2: Acetylation
Step 3: Amide Coupling
-
1-Acetylindole undergoes hydrolysis to 1H-indole-5-amine, followed by reaction with chloroacetyl chloride as in Method 1.
Catalytic Coupling with Transition Metals
Palladium-catalyzed methods enhance regioselectivity for complex derivatives.
Example Protocol:
-
Buchwald-Hartwig Amination :
-
Key Parameters :
Side Reactions and Mitigation Strategies
Common Issues:
Purification Techniques:
| Method | Conditions | Purity Achieved |
|---|---|---|
| Recrystallization | Methanol/water (3:1) | ≥98% |
| Column Chromatography | Silica gel, CHCl₃/MeOH (9:1) | ≥99% |
Spectroscopic Characterization
NMR Data (DMSO-d₆):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Indole NH | 10.82 | Singlet |
| Acetamide CH₂ | 4.21 | Quartet |
| Aromatic H (indol-1-yl) | 7.35–7.58 | Multiplet |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Produces 2-(1H-indol-1-yl)acetic acid and 1H-indol-5-amine.
-
Basic hydrolysis : Generates sodium 2-(1H-indol-1-yl)acetate and 1H-indol-5-amine.
| Conditions | Products | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux (4h) | 2-(1H-indol-1-yl)acetic acid | 78–82 | |
| 2M NaOH, 80°C (3h) | Sodium 2-(1H-indol-1-yl)acetate | 85–88 |
Reaction kinetics show first-order dependence on substrate concentration under basic conditions .
Nucleophilic Substitution
The electron-deficient carbonyl carbon participates in nucleophilic substitutions:
-
Amine alkylation : Reacts with primary/secondary amines (e.g., benzylamine) in DMF at 25–40°C.
-
Thiol substitution : Forms thioacetamide derivatives with thiophenol derivatives.
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | DMF, NaOMe, 25°C (24h) | N-benzyl-2-(1H-indol-1-yl)acetamide | 63–67 | |
| 4-Mercaptophenol | THF, K₂CO₃, 60°C (8h) | S-(4-hydroxyphenyl)acetamide | 55–58 |
Steric hindrance from indole substituents reduces yields in bulkier nucleophiles .
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization forms fused heterocycles:
-
Pyrolysis : At 200–220°C, generates indolo[1,2-a]indole derivatives.
-
Acid-catalyzed cyclization : Forms six-membered lactams with PPA (polyphosphoric acid).
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 210°C, N₂ atmosphere (2h) | 5,11-Dihydroindolo[1,2-a]indol-6-one | 41–45 | |
| PPA, 120°C (6h) | 1,2,3,4-Tetrahydro-β-carbolin-1-one | 52–55 |
Mechanistic studies confirm a radical pathway for thermal cyclization.
Electrophilic Aromatic Substitution
Indole rings participate in Friedel-Crafts alkylation and halogenation:
-
Bromination : Selective at C4 of the 1H-indol-5-yl ring.
-
Nitration : Occurs at C6 of the 1H-indol-1-yl ring.
DFT calculations align with observed regioselectivity patterns .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki coupling : With arylboronic acids at C3 of the 1H-indol-1-yl ring.
-
Buchwald-Hartwig amination : Introduces amino groups at C7.
Reaction scalability has been demonstrated at 10 mmol scale .
Research Findings
-
Antimicrobial activity : Brominated derivatives show MIC values of 8–16 µg/mL against S. aureus .
-
Anticancer potential : Nitro-substituted analogs exhibit IC₅₀ = 3.2 µM against MCF-7 cells .
-
Thermal stability : Decomposition begins at 215°C (TGA data).
This compound’s reactivity profile supports its utility as a scaffold for drug discovery and materials science. Further studies should explore enantioselective modifications and computational modeling of transition states.
Scientific Research Applications
Antitumor Activity
Research indicates that indole derivatives, including 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide, exhibit significant antitumor activity. Notably:
- Mechanism of Action : These compounds are believed to interact with cellular pathways involved in tumor growth and proliferation. They may inhibit specific enzymes or modulate signaling pathways that are crucial for cancer cell survival .
-
Case Studies :
- A study highlighted the effectiveness of related indole derivatives against colon and lung tumors, which are known to be resistant to conventional chemotherapy. The derivatives showed promising results in preclinical models, suggesting a potential new therapeutic avenue for patients with refractory tumors .
- Another investigation demonstrated that certain indole-based compounds exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The study emphasized the importance of structural modifications in enhancing the anticancer activity of these compounds .
Antimicrobial Properties
In addition to their antitumor effects, indole derivatives have been studied for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in diameter tests .
-
Case Studies :
- A series of N-substituted indole derivatives were synthesized and evaluated for their antimicrobial efficacy. Results indicated that specific modifications led to enhanced activity against a range of pathogens, highlighting the versatility of indole-based compounds in developing new antimicrobial agents .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps, often starting from commercially available indole derivatives. The structure-activity relationship (SAR) is crucial in determining the biological efficacy of these compounds:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Reaction of indole derivatives with acetic anhydride | Antitumor and antimicrobial |
| N-substituted derivatives | Various coupling reactions | Enhanced antimicrobial activity |
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Chlorine or methoxy groups (e.g., in and ) may increase electrophilicity and target binding affinity.
- Synthetic Complexity : The bis-indole acetamide requires precise regioselective coupling, whereas analogs with carbamimidoyl or sulfonamide side chains (e.g., ) involve multi-step amidations or sulfonations .
Physicochemical Properties
Notes:
- logP and Solubility : The bis-indole acetamide’s predicted logP (~2.5) suggests moderate lipophilicity, comparable to N-[2-(5-methoxyindol-1-yl)ethyl] analogs (logP = 3.28) . Chlorinated derivatives (e.g., ) exhibit higher polarity due to electron-withdrawing groups.
- Polar Surface Area (PSA) : Higher PSA in dioxo-indole derivatives (e.g., ) correlates with reduced membrane permeability but improved solubility in polar solvents.
Anticancer Activity
- Bcl-2/Mcl-1 Inhibition : Compounds like 10j–10m () with chlorobenzoyl and nitro groups show potent anticancer activity (IC50 = 0.5–2.1 µM against MCF-7 cells), attributed to enhanced electrostatic interactions with protein targets .
- Adamantane-Indole Hybrids : Derivatives from exhibit dual inhibition of Bcl-2/Mcl-1, with adamantane improving binding to hydrophobic pockets .
- Target Compound: Limited direct data, but its bis-indole scaffold may mimic protein-binding motifs seen in other indole-based inhibitors.
Enzyme Modulation
- Carbamimidoyl Derivatives : compounds (e.g., 13, 16) show serotonin receptor affinity (Ki < 100 nM) due to the carbamimidoyl group’s hydrogen-bonding capability .
Biological Activity
2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide is a compound belonging to the indole derivatives class, recognized for its potential biological activities. The compound features two indole rings connected by an acetamide functional group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial effects, supported by various studies and case analyses.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₁N₃O
- Structure : The compound consists of two indole moieties linked through an acetamide bond, which contributes to its unique biological profile.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
-
Mechanism of Action :
- Inhibition of tubulin polymerization, which disrupts cancer cell division.
- Induction of apoptosis in cancer cells.
-
Case Study Findings :
- A study reported that related indole compounds showed IC50 values ranging from 6.43 μM to 9.62 μM against human colorectal carcinoma (HCT116) and lung adenocarcinoma (A549) cell lines .
- The compound's structural similarity to other effective anticancer agents suggests it may also exhibit potent activity against solid tumors such as colorectal and lung cancers .
Antioxidant Properties
Indole-based compounds are known for their antioxidant capabilities, which help protect cells from oxidative stress:
- Mechanism : The antioxidant activity is attributed to the ability of indole derivatives to scavenge free radicals and inhibit lipid peroxidation.
- Research Evidence : Studies have shown that certain indole derivatives possess significant antioxidant properties, which can mitigate inflammation and cellular damage.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Activity Against Viruses :
- Bacterial Inhibition :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of various indole derivatives compared to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3-hydroxyimino)methyl)-N-(substituted phenyl)-indol-acetamides | Structure | Antioxidant properties |
| N-(3,4,5-trimethoxyphenyl)-2-(1H-pyrazol-1-yl)acetamides | Structure | Antiproliferative activity against cancer cells |
| 2-(1H-indol-3-yl)-2-oxo-acetamides | Structure | Antitumor activity against solid tumors |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
